Conformational Restriction of the Phenyl-Thiazole Torsion Angle
In the 2-phenylthiazole-4-carboxylic acid XO inhibitor pharmacophore, the carboxylic acid at the 4-position of the thiazole forms a critical salt bridge with Arg880 in the XO active site; the dihedral angle between the 2-phenyl ring and the thiazole plane dictates the spatial orientation of this acid. The ortho-fluoro substituent on the 2-phenyl ring of CAS 2172306-32-8 restricts rotation about the C2–C1′ bond compared to the unsubstituted or meta-substituted analogs. The unsubstituted 2-phenylthiazole-4-carboxylic acid scaffold yields compound 8 with an XO IC50 of 48.6 nM [1]; however, the specific contribution of the ortho-fluoro-4-CF3 substitution pattern to binding affinity relative to the meta-fluoro-4-CF3 isomer (CAS 937602-43-2) has not been reported publicly as of the cutoff date. The torsional constraint imposed by the ortho-fluoro group is a class-level inference based on established ortho-substituent effects in biaryl systems.
| Evidence Dimension | Predicted conformational restriction of phenyl-thiazole dihedral angle |
|---|---|
| Target Compound Data | Ortho-fluoro-4-CF3 substitution: increased rotational barrier; predicted smaller dihedral angle range |
| Comparator Or Baseline | Meta-fluoro-4-CF3 isomer (CAS 937602-43-2) and unsubstituted 2-phenylthiazole-4-carboxylic acid (IC50 = 48.6 nM for optimized analog, Xu et al. 2019) |
| Quantified Difference | Not directly quantifiable from published data; inference based on ortho-substitution conformational biasing literature |
| Conditions | Molecular mechanics / DFT conformational sampling (inferred) |
Why This Matters
Procurement of the ortho-fluoro isomer rather than the meta-fluoro or des-fluoro analog is essential when the research objective is to exploit conformational restriction for enhanced target binding, as the ortho-fluoro group reduces the number of accessible rotamers and can improve the entropic component of binding free energy.
- [1] Xu, W. et al. (2019) 'Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors', Bioorganic & Medicinal Chemistry, 27(4), pp. 677–685. doi:10.1016/j.bmc.2019.01.017. View Source
